Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a complex organic compound known for its unique chemical structure and properties. This compound is a derivative of glucopyranoside, featuring a hexadecyl group and multiple acetyl groups. It is primarily used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose derivatives. The process includes the following steps:
Acetylation: 2-deoxy-D-glucose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose.
Hexadecylation: The acetylated glucose derivative is then reacted with hexadecyl bromide in the presence of a base like sodium hydride to introduce the hexadecyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to introduce additional functional groups.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Hydrolysis: Deacetylated glucopyranoside derivatives.
Oxidation: Oxidized glucopyranoside derivatives with additional functional groups.
Substitution: Substituted glucopyranoside derivatives with different alkyl or aryl groups.
Scientific Research Applications
Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe for glycosylation processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of novel surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, influencing glycosylation processes and cellular signaling pathways. Its hexadecyl group enhances its hydrophobic interactions, making it effective in disrupting lipid membranes and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds, such as:
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucosamine: Similar structure but lacks the hexadecyl group, making it less hydrophobic.
Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside: Contains an allyl group instead of a hexadecyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-36-30-27(31-22(2)32)29(39-25(5)35)28(38-24(4)34)26(40-30)21-37-23(3)33/h26-30H,6-21H2,1-5H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLBKMQSMVEUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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